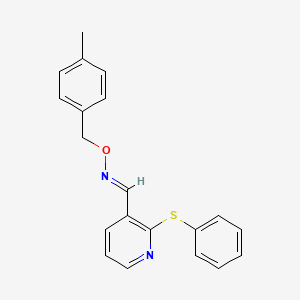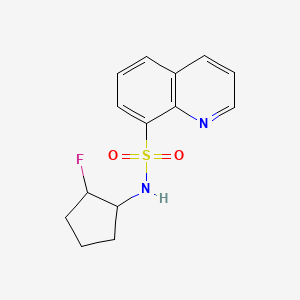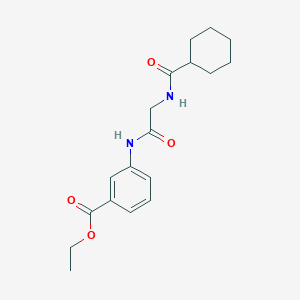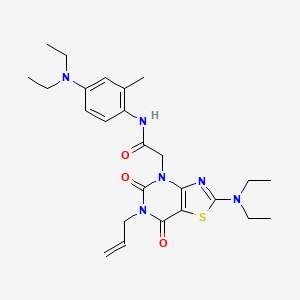
3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylboronic acids are a class of compounds that contain a phenyl group (a ring of six carbon atoms) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
Phenylboronic acids have a planar structure around the boron atom, with the boron atom forming a trigonal planar geometry. The boron atom is capable of forming reversible covalent bonds with molecules that have hydroxyl groups .Chemical Reactions Analysis
Phenylboronic acids are known for their ability to form boronate esters with 1,2- and 1,3-diols in the presence of a base. This property is often utilized in Suzuki coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. They are generally soluble in organic solvents but have limited solubility in water .科学的研究の応用
Fluorescence Quenching Mechanism Exploration
The study of fluorescence quenching in boronic acid derivatives, including compounds similar to 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid, highlights the application of these compounds in understanding fluorescence mechanisms. The analysis of fluorescence quenching in derivatives such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid through Stern-Volmer kinetics reveals insights into static quenching mechanisms, providing a basis for further research in fluorescence-based sensors and molecular interactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and Pharmacological Application
The synthesis of new derivatives through Suzuki cross-coupling reactions demonstrates the versatility of arylboronic acids in creating compounds with potential pharmacological applications. This method facilitates the synthesis of thiophene derivatives, showcasing the significant role of arylboronic acids in medicinal chemistry for developing compounds with bioactivity, such as anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015).
Heterocyclic Compound Synthesis
The preparation and structural investigation of heterocyclic compounds involving boronic acids, including studies on benziodoxaborole derivatives, underline the importance of these compounds in developing new chemical entities with potential utility in various fields. These studies offer insights into designing molecules with specific properties, such as partially aromatic characteristics, contributing to the advancement of heterocyclic chemistry (Nemykin et al., 2011).
Antifungal Activity Research
Research on the antifungal activity of boronic acids and their derivatives, including the study of fluoro-2-formylphenylboronic acids, provides evidence of their potential as antifungal agents. This highlights the potential of boronic acids in developing new antifungal drugs, contributing to the ongoing search for effective treatments against fungal infections (Borys et al., 2019).
Sugar Recognition for Biosensing Applications
The design of boronic acid-based sensors for sugar recognition in aqueous solutions exemplifies the application of boronic acids in biosensing. The development of novel boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition demonstrates the utility of boronic acids in creating sensitive and selective biosensors, essential for medical diagnostics and research (Tong et al., 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-chloro-5-cyclopentyloxy-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClFO3/c13-9-5-7(12(15)16)6-10(11(9)14)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYXVSZOUNDBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OC2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)
![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)


![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)
